molecular formula C15H18N4O4 B2687831 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide CAS No. 2034539-31-4

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide

Cat. No.: B2687831
CAS No.: 2034539-31-4
M. Wt: 318.333
InChI Key: AZAGJZWCOYMOHI-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in organic synthesis, particularly in the activation of carboxylic acids for the formation of amides, esters, and other carboxylic derivatives .

Biochemical Analysis

Biochemical Properties

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide plays a significant role in biochemical reactions. It is used as a reagent in one of the most common reactions in organic chemistry, the amide coupling . This compound interacts with carboxylic acids and amines to form the corresponding amides .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an active ester intermediate. The carboxylic acid reacts with this compound to form the active ester, which is highly reactive and can undergo a nucleophilic attack by an amine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide is synthesized through the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. The reaction proceeds spontaneously to form the quaternary ammonium chloride salt of the compound . The reaction conditions typically involve the use of an organic solvent such as tetrahydrofuran and may require cooling to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in organic solvents such as tetrahydrofuran, and may require the presence of a base to neutralize any acidic by-products .

Major Products Formed

The major products formed from these reactions include amides, esters, and other carboxylic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-21-11-7-5-4-6-10(11)8-13(20)16-9-12-17-14(22-2)19-15(18-12)23-3/h4-7H,8-9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAGJZWCOYMOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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